1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione
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Overview
Description
1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylamine and 3-methoxyphenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene, and a catalyst such as triethylamine.
Formation of Intermediate: The initial reaction between the amine and isocyanate forms an intermediate urea derivative.
Cyclization: The intermediate undergoes cyclization to form the azolidine-2,5-dione ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce amines or other reduced forms.
Substitution: Can result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-3-[(3-hydroxyphenyl)amino]azolidine-2,5-dione: Similar structure with a hydroxyl group instead of a methoxy group.
1-(2,4-Dimethylphenyl)-3-[(3-chlorophenyl)amino]azolidine-2,5-dione: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O3/c1-12-7-8-17(13(2)9-12)21-18(22)11-16(19(21)23)20-14-5-4-6-15(10-14)24-3/h4-10,16,20H,11H2,1-3H3 |
InChI Key |
KJIPXRVHODTXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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